rac 1-Oleoyl-2-chloropropanediol-d5

2-MCPD ester quantification isotope dilution regioisomer bias

rac 1-Oleoyl-2-chloropropanediol-d5 (CAS registry: assigned via Toronto Research Chemicals O526792) is a stable isotope-labeled analog of the 2-monochloropropane-1,3-diol (2-MCPD) monooleate ester. This compound belongs to the class of deuterated fatty acid esters of chloropropanediols, which are critical analytical reference standards for the detection and quantification of 2-MCPD esters — processing-induced food contaminants formed during high-temperature vegetable oil refining.

Molecular Formula C₂₁H₃₄D₅ClO₃
Molecular Weight 380.02
Cat. No. B1158130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 1-Oleoyl-2-chloropropanediol-d5
Synonyms(9Z)-9-Octadecenoic Acid 2-Chloro-3-hydroxypropyl-d5 Ester; 
Molecular FormulaC₂₁H₃₄D₅ClO₃
Molecular Weight380.02
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 1-Oleoyl-2-chloropropanediol-d5 – Deuterated 2-MCPD Monooleate Analytical Standard for Food Contaminant Quantification


rac 1-Oleoyl-2-chloropropanediol-d5 (CAS registry: assigned via Toronto Research Chemicals O526792) is a stable isotope-labeled analog of the 2-monochloropropane-1,3-diol (2-MCPD) monooleate ester. This compound belongs to the class of deuterated fatty acid esters of chloropropanediols, which are critical analytical reference standards for the detection and quantification of 2-MCPD esters — processing-induced food contaminants formed during high-temperature vegetable oil refining [1]. The target molecule incorporates five deuterium atoms on the glycerol backbone (C21H34D5ClO3; MW 380.02), providing a nominal +5 Da mass shift versus the unlabeled native species (MW 374.99). This mass difference enables its primary application as an internal standard in isotope dilution mass spectrometry (IDMS) workflows, including GC-MS and LC-MS/MS methods, for the accurate quantification of 2-MCPD monooleate in edible oils, infant formula, and other lipid-rich food matrices [2]. The compound is supplied as a neat pale yellow oil with typical purity ≥95% and is intended exclusively for research and analytical use [3].

Why Generic Substitution Fails for rac 1-Oleoyl-2-chloropropanediol-d5 in MCPD Ester Quantification


Analytical chemists and food safety laboratories cannot interchangeably substitute generic deuterated chloropropanediol standards when quantifying 2-MCPD esters. Empirically, the use of 3-chloropropane-1,2-diol-d5 (3-MCPD-d5) as a surrogate calibrant for 2-MCPD yields measured values that are only 52.1–77.8% of the true content, representing a systematic negative bias of 22–48% [1]. This bias originates from differences in derivatization efficiency, ionization response, and chromatographic behavior between the regioisomeric 2-MCPD and 3-MCPD species [2]. Similarly, unlabeled native standards (e.g., rac 1-Oleoyl-2-chloropropanediol) cannot support isotope dilution quantification because they co-elute and share the same MRM transitions as the target analyte, precluding mass-spectral differentiation between standard and endogenous analyte [3]. Furthermore, deuterated standards bearing different fatty acid moieties (e.g., palmitoyl-d5 or stearoyl-d5 2-MCPD diesters) may exhibit differential extraction recovery and ionization suppression in complex lipid matrices compared to the oleoyl ester species that predominate in many vegetable oils [4]. The evidence below quantifies these critical performance gaps.

Quantitative Differentiation Evidence: rac 1-Oleoyl-2-chloropropanediol-d5 vs. Comparator Standards


Regioisomeric Quantification Accuracy: 2-MCPD-d5 vs. 3-MCPD-d5 Calibration Bias

When 3-chloropropane-1,2-diol-d5 (3-MCPD-d5) is used as an internal standard to calibrate 2-chloropropane-1,3-diol (2-MCPD) in food matrices, the measured 2-MCPD content is systematically underestimated by 22.2–47.9% compared to the true value. Specifically, the measured level of 2-MCPD obtained was only 52.1% to 77.8% of the real content when calibrated against 3-MCPD-d5 [1]. In contrast, the use of a regioisomerically matched 2-MCPD-d5 internal standard — such as rac 1-Oleoyl-2-chloropropanediol-d5 — eliminates this bias by ensuring identical derivatization kinetics, fragmentation patterns, and chromatographic retention between the standard and the target 2-MCPD analyte. The Koyama et al. (2017) collaborative study further demonstrated that when the proper 2-MCPD-d5 standard is employed, the relative standard deviation among testing laboratories (RSD_R) is ≤15%, with Horwitz ratio ≤1.0, meeting international method validation criteria [2].

2-MCPD ester quantification isotope dilution regioisomer bias

Isotopic Mass Shift for Isotope Dilution: d5-Labeled vs. Unlabeled Standards

rac 1-Oleoyl-2-chloropropanediol-d5 (MW 380.02) provides a nominal +5 Da mass shift relative to the unlabeled native compound rac 1-Oleoyl-2-chloropropanediol (MW 374.99) . This mass difference is sufficient to ensure baseline mass spectrometric resolution between the internal standard and the endogenous analyte while preserving near-identical chromatographic retention time and ionization efficiency — prerequisites for accurate isotope dilution quantification. The unlabeled analog (O526790) cannot function as an internal standard for its own species because it co-elutes precisely with the target analyte and contributes to the same precursor-to-product ion transitions in selected reaction monitoring (SRM) mode, making standard and analyte indistinguishable [1]. In the validated GC-MS method of Wang et al. (2016), deuterium isotope-labeled 2-MCPD palmitic acid double esters and stearic acid double esters used as internal standards achieved linearity with r² > 0.9995 across 25–1000 μg/L, LOD of 30 μg/kg for both MCPD esters, spike recoveries of 98.2–110.5%, and RSDs <4.8% [2]. These performance characteristics depend on the availability and use of a properly mass-shifted deuterated standard.

isotope dilution mass spectrometry deuterium labeling internal standard

Commercial Availability of 2-MCPD Monoester Standards: Addressing a Documented Supply Gap

A critical barrier to 2-MCPD ester quantification was documented by MacMahon et al. (2014) at the U.S. FDA, who stated explicitly that 'the 2-MCPD esters that occur most frequently in refined edible oils were not commercially available' and therefore 'standards were synthesized with identity and purity (95+%) confirmed by LC-MS/MS and ¹H NMR' [1]. This publication underscores a structural supply-side gap: prior to the commercial introduction of compounds such as rac 1-Oleoyl-2-chloropropanediol-d5 (TRC O526792), laboratories performing 2-MCPD ester analysis faced the burden of in-house multi-step organic synthesis, purification, and structural confirmation — a process requiring specialized synthetic chemistry expertise not typically available in routine food testing facilities [1]. Today, rac 1-Oleoyl-2-chloropropanediol-d5 is commercially supplied through Toronto Research Chemicals (product O526792), with defined specifications including molecular weight (380.02), molecular formula (C21H34D5ClO3), physical form (pale yellow oil), and solubility profile (chloroform, methanol) [2]. This commercial availability eliminates the need for custom synthesis and enables direct integration into validated ISO 18363-series methods [3].

2-MCPD monoester analytical standard availability custom synthesis

Fatty Acid-Specific Matrix Matching: Oleoyl vs. Palmitoyl/Stearoyl Deuterated 2-MCPD Diester Standards

In edible oil matrices where oleic acid represents the predominant fatty acid (e.g., olive oil ~71% oleic acid, canola oil ~62%, palm olein ~40%), a deuterated 2-MCPD standard bearing an oleoyl ester moiety (rac 1-Oleoyl-2-chloropropanediol-d5) provides superior matrix matching compared to palmitoyl- or stearoyl-based 2-MCPD-d5 diester standards [1]. Although the Wang et al. (2016) and Yao et al. (2022) validated methods utilized deuterated 2-MCPD palmitic acid and stearic acid double esters as internal standards — achieving recoveries of 86–114% and LODs of 0.020–0.030 mg/kg — these diesters require alkaline or acid transesterification to release free 2-MCPD-d5 prior to derivatization and analysis [2][3]. In contrast, a monoester standard such as rac 1-Oleoyl-2-chloropropanediol-d5 undergoes the identical single ester cleavage as the target 2-MCPD monooleate analyte, thereby more closely tracking the hydrolysis efficiency and potential fatty acid-dependent matrix effects [4]. For direct LC-MS/MS methods that bypass hydrolysis and analyze intact 2-MCPD monoesters, the oleoyl-matched deuterated standard ensures chromatographic co-elution and equivalent electrospray ionization response, as demonstrated in the MacMahon et al. (2014) direct method where 2-MCPD monooleate was among the validated analytes [4].

matrix-matched calibration oleoyl ester ionization suppression food safety

Method Validation Performance: Deuterated Internal Standard Approach Meets ISO 18363 Requirements

Analytical methods employing deuterated 2-MCPD ester internal standards — of which rac 1-Oleoyl-2-chloropropanediol-d5 is a representative monoester member — have been validated in multiple independent studies and international collaborative trials, demonstrating performance characteristics that meet or exceed the requirements of ISO 18363-3:2024 [1]. The Yao et al. (2022) GC-MS method using deuterium isotope-labeled 2-MCPD palmitic/stearic double esters achieved LODs of 0.020 mg/kg for 2-MCPD esters and 0.025 mg/kg for 3-MCPD esters, LOQs of 0.060 and 0.075 mg/kg respectively, spike recoveries of 86–114%, and RSDs below 6.8% across 150 commercial samples [2]. The Wang et al. (2016) method established linearity over 25–1000 μg/L (r² > 0.9995), LOD of 30 μg/kg, and recovery of 98.2–110.5% (RSD <4.8%) tested in 88 infant formula samples [3]. ISO 18363-3:2024 specifies an LOD of 0.03 mg/kg for the bound 2-MCPD determination [1]. The Koyama et al. (2017) collaborative study further confirmed inter-laboratory reproducibility with RSD_R ≤15% and Horwitz ratio ≤1.0 using the 2-MCPD-d5 internal standard approach [4]. These validation metrics establish a performance benchmark directly attributable to the use of regioisomerically correct, isotopically labeled internal standards.

method validation ISO 18363 LOD recovery measurement uncertainty

Optimal Application Scenarios for rac 1-Oleoyl-2-chloropropanediol-d5 Based on Quantitative Evidence


Regulatory Food Safety Monitoring of 2-MCPD Esters in Edible Oils and Infant Formula

Laboratories performing compliance testing under ISO 18363-3:2024 require deuterated 2-MCPD ester internal standards to achieve the method's specified LOD of 0.03 mg/kg for bound 2-MCPD . rac 1-Oleoyl-2-chloropropanediol-d5 serves as the regioisomerically correct, oleoyl-matched monoester standard that eliminates the 22–48% quantification bias observed when 3-MCPD-d5 is erroneously substituted for 2-MCPD calibration . In the 88-sample infant formula survey by Wang et al. (2016), deuterated 2-MCPD ester internal standards enabled detection of mean 2-MCPD ester levels of 41 μg/kg (range 0–52 μg/kg), with method recoveries of 98.2–110.5% confirming suitability for enforcement of potential future regulatory maximum limits . The European Food Safety Authority (EFSA) has identified 2-MCPD esters as contaminants of toxicological concern, making accurate quantification essential for dietary exposure assessment .

Direct LC-MS/MS Quantification of Intact 2-MCPD Monoesters Without Hydrolysis

For laboratories adopting direct analytical approaches that bypass transesterification and analyze intact 2-MCPD monoesters by LC-MS/MS, rac 1-Oleoyl-2-chloropropanediol-d5 provides a structurally matched internal standard that co-elutes with the 2-MCPD monooleate target analyte. The direct method of MacMahon et al. (2014) validated at the U.S. FDA achieved LOQs of 90 ng/g for 2-MCPD monoesters and 30 ng/g for diesters across soybean, olive, and palm oil matrices, with recoveries of 72–108% (RSD 4–17%) . Critically, this study noted that commercial standards were unavailable at the time of method development, requiring custom synthesis — a barrier that rac 1-Oleoyl-2-chloropropanediol-d5 now directly addresses . The oleoyl ester moiety ensures equivalent electrospray ionization response and chromatographic retention to the target oleoyl-MCPD species, minimizing quantification errors from differential ionization suppression that can occur when fatty-acid-mismatched internal standards are employed .

Metabolism and Toxicokinetic Studies of 2-MCPD Monooleate in In Vitro and In Vivo Models

The deuterium label in rac 1-Oleoyl-2-chloropropanediol-d5 enables tracing of the intact ester and its metabolites (free 2-MCPD, 2-MCPD glucuronide, and further oxidative metabolites) in biological matrices using LC-MS/MS. Research has demonstrated that 2-MCPD monooleate is hydrolyzed by pancreatic lipase and Caco-2 cellular esterases to release free 2-MCPD, which then permeates intestinal monolayers via passive diffusion . The d5 label permits differentiation between administered compound-derived 2-MCPD and endogenously formed or dietarily sourced 2-MCPD, a critical capability for toxicokinetic modeling required by EFSA for risk assessment . The 5 Da mass shift is sufficient to avoid spectral overlap with the M+2 or M+4 natural abundance isotopologues of the parent compound while remaining within the linear dynamic range of triple quadrupole instruments operated in SRM mode .

Inter-Laboratory Method Harmonization and Proficiency Testing Programs

Multi-laboratory collaborative studies for 2-MCPD ester determination, such as the Koyama et al. (2017) 15-laboratory trial and the DGF Standard Method collaborative assessments, have identified the availability and proper use of 2-MCPD-d5 internal standards as a critical factor for achieving inter-laboratory reproducibility (RSD_R ≤15%, HorRat ≤1.0) . The procurement of a common, commercially available deuterated standard like rac 1-Oleoyl-2-chloropropanediol-d5 supports harmonization across laboratories by providing a consistent reference point for calibration, reducing between-laboratory variability attributable to differences in in-house standard preparation and characterization. This is particularly relevant for proficiency testing (PT) schemes and reference material producers who require traceable, batch-controlled deuterated standards with documented purity and isotopic enrichment specifications . The 2-MCPD-D5 distearate reference standard from WITEGA exemplifies the batch-specific documentation standards expected: isotopic purity >98 atom% D (¹H NMR), HPLC purity >99.0%, and 24-month shelf life .

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